molecular formula C7H10N2O B8410444 (2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-3-OXOBUTANENITRILE

(2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-3-OXOBUTANENITRILE

Cat. No. B8410444
M. Wt: 138.17 g/mol
InChI Key: XLEZLQVGCSBJJE-UHFFFAOYSA-N
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Patent
US09006432B2

Procedure details

To a 5-L round-bottom flask equipped with overhead mechanical stirrer, nitrogen inlet, and thermocouple probe were added 2-acetyl-3-dimethylamino-acrylonitrile (103.65 g, 0.75 mol), anhydrous potassium carbonate (powdered, not granular) (165.85 g, 1.2 mol), and N-[3-(1-methyl-piperidin-4-yl)-propyl]-guanidine (119.02 g, 0.60 mol) in ethanol (2.125 L). The resultant mixture was heated to reflux with stirring and held for 24 h. The resultant mixture was then concentration and the resultant residue partitioned between ethyl acetate (1.5 L) and 1 N NaOH (1.5 L). The layers were separated and the aqueous layer was extracted with additional ethyl acetate (2×1.5 L). The combined organic layers were concentrated to yield the title compound as a solid.
Quantity
103.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[3-(1-methyl-piperidin-4-yl)-propyl]-guanidine
Quantity
119.02 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.125 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4](=[CH:7]N(C)C)[C:5]#[N:6])(=O)[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH3:17][N:18]1[CH2:23][CH2:22][CH:21]([CH2:24][CH2:25][CH2:26][NH:27][C:28]([NH2:30])=[NH:29])[CH2:20][CH2:19]1>C(O)C>[CH3:2][C:1]1[C:4]([C:5]#[N:6])=[CH:7][N:30]=[C:28]([NH:27][CH2:26][CH2:25][CH2:24][CH:21]2[CH2:20][CH2:19][N:18]([CH3:17])[CH2:23][CH2:22]2)[N:29]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
103.65 g
Type
reactant
Smiles
C(C)(=O)C(C#N)=CN(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
N-[3-(1-methyl-piperidin-4-yl)-propyl]-guanidine
Quantity
119.02 g
Type
reactant
Smiles
CN1CCC(CC1)CCCNC(=N)N
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2.125 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 5-L round-bottom flask equipped with overhead mechanical stirrer, nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
the resultant residue partitioned between ethyl acetate (1.5 L) and 1 N NaOH (1.5 L)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional ethyl acetate (2×1.5 L)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=NC(=NC=C1C#N)NCCCC1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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